Emixustat hydrochloride, a non-retinoid small molecule, serves as a potent and selective inhibitor of Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) isomerase. [, , , , , , ] This enzyme plays a crucial role in the visual cycle by catalyzing the isomerization of all-trans-retinyl esters to 11-cis-retinol, a vital step in regenerating visual chromophore (11-cis retinal) for vision. [, , , , , ] Its classification as a visual cycle modulator (VCM) stems from its ability to regulate the production of visual chromophore within the retinal pigment epithelium (RPE). [, , , , , ]
Emixustat's primary research focus revolves around its potential to treat various retinal diseases, including Stargardt disease, diabetic retinopathy, and age-related macular degeneration (AMD). [, , , , , , , , , ] By modulating the visual cycle, emixustat aims to reduce the formation of toxic byproducts implicated in the pathogenesis of these blinding diseases. [, , , , , , ]
Emixustat is a synthetic small molecule classified as a visual cycle modulator, primarily targeting the retinal pigment epithelium-specific 65 kDa protein (RPE65). This compound is notable for its role in modulating the visual cycle, which is crucial for maintaining retinal health and function. Emixustat has garnered attention for its potential therapeutic applications, particularly in treating age-related macular degeneration and other retinal diseases.
Emixustat was developed by Ian L. Scott and is currently under investigation for various ocular conditions, including age-related macular degeneration, proliferative diabetic retinopathy, and Stargardt disease. It is formulated as emixustat hydrochloride, which is the salt form of the compound, enhancing its bioavailability when administered orally. The compound represents a new class of drugs aimed at preserving retinal integrity by modulating the visual cycle without relying on retinoids, which can have adverse effects in certain patients .
The synthesis of emixustat involves several key steps that culminate in the formation of its core structure, characterized by a 3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol framework. The synthetic route employs various chemical reactions, including oxidation, reduction, and substitution reactions. Primary amines are often utilized as reagents to form Schiff base conjugates with retinaldehyde during the synthesis process .
The synthesis begins with the preparation of the central phenolic structure, followed by functionalization to introduce the amino group and cyclohexylmethoxy moiety. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed to isolate and purify emixustat from reaction mixtures .
Emixustat has a molecular formula of and a molar mass of approximately 263.381 g/mol. Its structure can be divided into three distinct regions: the gamma-hydroxyamine functionality, a central phenyl group, and the cyclohexylmethoxy side chain. The spatial arrangement of these components contributes to its binding affinity for RPE65 .
The crystal structures of emixustat bound to RPE65 reveal detailed interactions at the active site, including hydrogen bonding and polar interactions with surrounding amino acids. This structural insight helps elucidate how emixustat inhibits RPE65 activity effectively .
Emixustat undergoes various chemical reactions that are critical to its function as a visual cycle modulator. The primary reaction involves the inhibition of RPE65, which catalyzes the conversion of all-trans-retinol to 11-cis-retinol—a crucial step in regenerating visual chromophores.
The inhibition mechanism involves binding to the active site of RPE65, preventing substrate access and subsequent enzymatic activity. This blockade leads to decreased levels of 11-cis-retinal, thereby reducing visual chromophore production and impacting photoreceptor function . The compound's ability to persist in its active form enhances its efficacy over extended periods.
Emixustat's mechanism primarily revolves around its role as an inhibitor of RPE65. By blocking this enzyme's activity, emixustat disrupts the visual cycle's normal progression:
Emixustat exhibits several important physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for clinical use .
Emixustat is primarily being investigated for its therapeutic potential in:
Clinical trials have demonstrated that emixustat is well-tolerated and exhibits dose-dependent effects on retinal function, making it a promising candidate for future ocular therapies .
The strategic modulation of the visual cycle—the biochemical pathway responsible for regenerating the light-sensitive chromophore 11-cis-retinal—represents a significant paradigm shift in targeting retinopathies linked to toxic retinoid byproducts. Prior to 2000, research primarily focused on retinoid-based compounds like 13-cis-retinoic acid (isotretinoin), which demonstrated the potential to reduce lipofuscin accumulation in murine models of Stargardt disease but exhibited unacceptable systemic toxicity and teratogenic risks in humans [2] [5]. This limitation catalyzed the pursuit of non-retinoid small molecules capable of inhibiting key visual cycle enzymes without activating nuclear retinoid receptors. The discovery of retinylamine (Ret-NH₂) in the early 2000s provided proof-of-concept for RPE65 inhibition but faced challenges related to metabolic instability and prolonged activity [2] [9]. Consequently, pharmaceutical development prioritized compounds combining target specificity, reversible action, and oral bioavailability—criteria that ultimately led to the design of emixustat hydrochloride (ACU-4429) by Acucela Inc. in collaboration with Otsuka Pharmaceutical [5] [7]. This innovation established the "visual cycle modulator" (VCM) drug class, with emixustat emerging as the first orally bioavailable candidate to enter clinical trials for geographic atrophy (GA) and Stargardt disease [4] [6].
Table 1: Evolution of Visual Cycle Modulation Strategies
Era | Approach | Representative Agents | Key Limitations |
---|---|---|---|
Pre-2000 | Retinoid derivatives | 13-cis-retinoic acid | Teratogenicity, hyperlipidemia |
Early 2000s | Retinoid-mimetic amines | Retinylamine (Ret-NH₂) | Irreversible inhibition, slow clearance |
Post-2010 | Non-retinoid small molecules | Emixustat | Transient dyschromatopsia (reversible) |
Emixustat ((R)-(+)-3-amino-1-(3-(cyclohexylmethoxy)phenyl)propan-1-ol hydrochloride) is a structurally optimized, non-retinoid inhibitor of RPE65, the isomerohydrolase critical for converting all-trans-retinyl esters to 11-cis-retinol in the retinal pigment epithelium (RPE). Its molecular design features three distinct regions that synergistically enhance target engagement:
Emixustat’s mechanism is dualistic:
Table 2: Biochemical and Structural Properties of Emixustat
Property | Value/Characteristic | Significance |
---|---|---|
Molecular formula | C₁₆H₂₅NO₂•HCl | Low molecular weight (299.84 g/mol) enhances bioavailability |
IC₅₀ for RPE65 | 4.4 nM | Sub-nanomolar potency enables low therapeutic dosing |
Stereospecificity | (R)-isomer > (S)-isomer (2-fold difference in potency) | Optimized enantiomer used clinically |
Aqueous solubility | 0.0311 mg/mL (predicted) | Formulated as hydrochloride salt for absorption |
RPE65 inhibition offers a multipronged therapeutic strategy for diseases characterized by retinal stress from light exposure, hypoxia, or toxic byproduct accumulation:
Table 3: Preclinical Efficacy of Emixustat Across Retinopathy Models
Disease Model | Emixustat Dose | Key Outcome | Reference |
---|---|---|---|
Abca4⁻/⁻ mice (A2E accumulation) | 0.47 mg/kg (ED₅₀) | 60% reduction in A2E; ↓ lipofuscin autofluorescence | [1] |
Light-induced degeneration (albino mice) | 0.3–3 mg/kg ×1 dose | 50–100% protection against photoreceptor loss | [1] |
Oxygen-induced retinopathy | 0.46 mg/kg (ED₅₀) | 30% reduction in retinal neovascularization | [1] |
Stargardt patients (Phase 2) | 10 mg/day ×1 month | 96.7% suppression of rod b-wave recovery | [4] |
While clinical trials in geographic atrophy (NCT01802866) did not meet primary endpoints, emixustat remains under investigation for Stargardt disease (NCT03772665) and diabetic retinopathy, underscoring the nuanced relationship between visual cycle modulation and complex retinal pathologies [4] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7